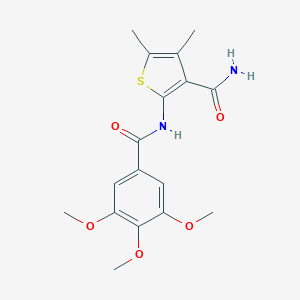

4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide

Description

4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide is a synthetic thiophene-based carboxamide derivative featuring a 3,4,5-trimethoxybenzoyl substituent. Its molecular formula is C₂₀H₂₆N₂O₅S, with a molecular weight of 406.497 g/mol . The compound’s structure includes a thiophene ring substituted with methyl groups at positions 4 and 5, a carboxamide group at position 3, and a 3,4,5-trimethoxybenzamido moiety at position 2 (Figure 1).

Crystallographic studies (e.g., ORTEP-3 analysis) confirm its planar thiophene core and the spatial orientation of methoxy groups on the benzamido moiety, which may influence binding to biological targets .

Properties

IUPAC Name |

4,5-dimethyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-8-9(2)25-17(13(8)15(18)20)19-16(21)10-6-11(22-3)14(24-5)12(7-10)23-4/h6-7H,1-5H3,(H2,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCFIZWPIKIQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with 4,5-dimethylthiophene-3-carboxylic acid, followed by amide formation . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Core Structure Variations :

- The target compound’s thiophene-3-carboxamide core distinguishes it from tetrahydrobenzo[b]thiophene derivatives (e.g., ), which exhibit reduced aromaticity and altered conformational flexibility.

- Hybrid structures (e.g., thiazole-acrylate in ) incorporate additional heterocycles, enhancing π-π stacking interactions with biological targets.

Substituent Impact: Methoxy Groups: The 3,4,5-trimethoxybenzamido group in the target compound is associated with improved solubility and microtubule-binding affinity compared to 3,4-dimethoxy analogues (e.g., ) .

Biological Activity :

- Compounds with 3,4,5-trimethoxybenzamido moieties (e.g., ) consistently show cytotoxic activity, likely due to tubulin polymerization inhibition.

- The tetrahydrobenzo[b]thiophene derivative in targets FLT-3 kinase, a receptor tyrosine kinase overexpressed in leukemia, whereas the target compound’s activity remains underexplored but hypothesized to align with combretastatin analogues .

Physicochemical and Spectroscopic Data

Table 3: Analytical Comparison

Biological Activity

4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene class, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H21N2O6S |

| Molecular Weight | 373.43 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors involved in various cellular processes. Notably, its anticancer properties may stem from the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.2 | Inhibition of cell cycle progression |

| A549 (Lung) | 12.0 | Activation of pro-apoptotic factors |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could be a potential candidate for treating infections caused by resistant bacterial strains .

Case Studies

- In Vivo Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced rat paw edema model. The results indicated a significant reduction in edema compared to control groups, with inhibition percentages ranging from 40% to 60% depending on the dosage administered .

- Dual Inhibition Studies : Another investigation focused on the compound's ability to act as a dual inhibitor targeting BMX and BTK kinases. The study revealed low nanomolar IC50 values for BMX inhibition while maintaining selectivity over other kinases, highlighting its potential in treating diseases like cancer and autoimmune disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.